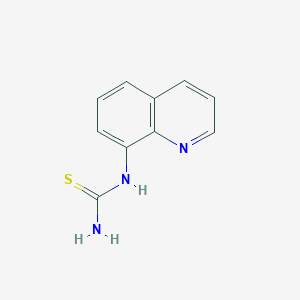

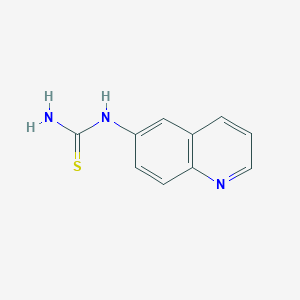

N-(6-quinolinyl)thiourea

Vue d'ensemble

Description

N-(6-quinolinyl)thiourea derivatives are a class of compounds that have garnered interest in synthetic and medicinal chemistry due to their potential applications. These compounds are part of a broader family of quinoline-2-thiones, which can be synthesized with excellent regioselectivity through a deoxygenative C-H functionalization process. The synthesis involves the reaction of quinoline-N-oxides with thiourea, activated by triflic anhydride, leading to diverse quinoline-2-thiones functionalized with various electronic groups .

Synthesis Analysis

The synthesis of quinoline-2-thiones, which are closely related to N-(6-quinolinyl)thiourea, is achieved by a novel method that provides a general access to these compounds. This method stands out due to its experimental simplicity and the ability to yield good to high quantities of the product. The process involves selective deoxygenative C-H/C-S functionalization of readily available quinoline-N-oxides with thiourea . Additionally, a newly designed thiourea catalyst has been reported to activate organoboronic acids, enabling the enantioselective Petasis transformation of quinolines, which could be a related synthetic pathway for N-(6-quinolinyl)thiourea derivatives .

Molecular Structure Analysis

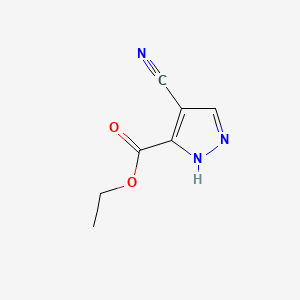

The molecular structure of N-(6-quinolinyl)thiourea derivatives is characterized by the presence of a quinoline moiety linked to a thiourea group. These compounds can be further modified to yield a variety of analogues with different substituents. Molecular docking studies have been conducted to understand the interaction of these molecules with biological targets, such as mushroom tyrosinase. For instance, the compound N-(quinolin-3-ylcarbamothioyl)hexanamide demonstrated a significant inhibitory effect on tyrosinase, with molecular docking showing a highly negative estimated free energy, indicating a strong affinity for the enzyme's active site .

Chemical Reactions Analysis

The chemical reactivity of N-(6-quinolinyl)thiourea derivatives is an area of interest due to their potential as intermediates in various chemical transformations. The synthesis of quinolinyl based acyl thioureas involves the reaction of aminoquinoline with isothiocyanates, which can lead to a series of novel compounds with diverse biological activities . These reactions are crucial for the development of new molecules that can serve as enzyme inhibitors or possess free radical scavenging properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-quinolinyl)thiourea derivatives are influenced by the nature of the substituents on the quinoline and thiourea moieties. These properties are essential for their application in medicinal chemistry, as they affect solubility, stability, and biological activity. For example, the compound N-(quinolin-3-ylcarbamothioyl)hexanamide not only showed potent tyrosinase inhibition but also demonstrated free radical scavenging activity, which is indicative of its potential as an antioxidant . The non-competitive inhibition of tyrosinase by this compound suggests that it forms a stable complex with the enzyme, which could be attributed to its specific physical and chemical characteristics.

Applications De Recherche Scientifique

1. Urease Inhibition

- Application Summary: N-(6-quinolinyl)thiourea has been used in the synthesis of thiazolidinone scaffolds based on a quinolone moiety, which have been tested for their in vitro urease inhibition properties .

- Methods of Application: The synthesis started with the reaction of ethyl bromoacetate with 4-hydroxyquinoline to give the corresponding ethyl oxoquinolinyl acetates, which reacted with hydrazine hydrate to afford the hydrazide derivatives. Subsequently, hydrazides reacted with isothiocyanate derivatives to give the corresponding N, N -disubstituted thioureas .

- Results: The synthesized thioureas and thiazolidinones exhibited moderate to good inhibitory effects. The structure−activity relationship revealed that N -methyl quinolonyl moiety exhibited a superior effect, since it was proved to be the most potent inhibitor in the present series achieving (IC 50 = 1.83 ± 0.79 µM) .

2. Asymmetric Multicomponent Reactions

- Application Summary: Thiourea-based organic molecules, including N-(6-quinolinyl)thiourea, show excellent catalytic activity in various transformations by their unique double H-bonding activation process. They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .

- Methods of Application: The simultaneous dual activation of the electrophile and the nucleophile in a multicomponent reaction using bifunctional thiourea-based chiral organocatalysts has gained considerable interest .

- Results: The application of thiourea-based organocatalysts in asymmetric multicomponent reactions has shown tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .

3. Synthetic Precursors of New Heterocycles

- Application Summary: Acyl thioureas, including N-(6-quinolinyl)thiourea, have been used as synthetic precursors of new heterocycles . These compounds have extensive applications in diverse fields, such as synthetic chemistry, materials science, and technology .

- Methods of Application: The general structure of 1-acyl/aroyl thioureas is used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

- Results: Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems .

4. Organocatalysts in Multicomponent Reactions

- Application Summary: Thiourea-based organic molecules, including N-(6-quinolinyl)thiourea, have been used as organocatalysts in multicomponent reactions . These reactions have tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .

- Methods of Application: The simultaneous dual activation of the electrophile and the nucleophile in a multicomponent reaction using bifunctional thiourea-based chiral organocatalysts has gained considerable interest .

- Results: The application of thiourea-based organocatalysts in asymmetric multicomponent reactions has shown tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .

5. Biological Activities

- Application Summary: Acyl thioureas, including N-(6-quinolinyl)thiourea, exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

- Methods of Application: The general structure of 1-acyl/aroyl thioureas is used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

- Results: Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems .

6. Molecular Recognition and Materials Science

- Application Summary: Acyl thioureas, including N-(6-quinolinyl)thiourea, play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

- Methods of Application: The general structure of 1-acyl/aroyl thioureas is used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

- Results: Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds . These ligands have a variety of coordination modes and have wide applications in biological systems .

Safety And Hazards

The safety data sheet for thiourea, a related compound, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Precautions include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Orientations Futures

Research on N-(6-quinolinyl)thiourea and related compounds is ongoing. For instance, a series of novel quinolinyl thiourea analogues were synthesized and their inhibitory effect on mushroom tyrosinase and free radical scavenging activity were evaluated . This suggests potential future directions in the design of efficient tyrosinase inhibitors .

Propriétés

IUPAC Name |

quinolin-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVSGRJLTPVPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363211 | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-quinolinyl)thiourea | |

CAS RN |

860621-04-1 | |

| Record name | N-6-Quinolinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860621-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)